molecular formula C8H16ClNO3 B12310222 Ethyl 5-(aminomethyl)oxolane-2-carboxylate hydrochloride

Ethyl 5-(aminomethyl)oxolane-2-carboxylate hydrochloride

Cat. No.: B12310222
M. Wt: 209.67 g/mol
InChI Key: GYFDBOMBPNNQJG-UHFFFAOYSA-N
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Description

Ethyl 5-(aminomethyl)oxolane-2-carboxylate hydrochloride is a chemical compound with a molecular weight of 209.67. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its oxolane ring, which is a five-membered ring containing one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(aminomethyl)oxolane-2-carboxylate hydrochloride typically involves the reaction of ethyl oxolane-2-carboxylate with aminomethyl reagents under controlled conditions. The reaction is often carried out in the presence of a hydrochloric acid catalyst to facilitate the formation of the hydrochloride salt. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters to ensure consistent quality. The compound is then purified through crystallization or other separation techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(aminomethyl)oxolane-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxolane derivatives, amine derivatives, and substituted oxolane compounds .

Scientific Research Applications

Ethyl 5-(aminomethyl)oxolane-2-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-(aminomethyl)oxolane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The oxolane ring provides structural stability and enhances the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(aminomethyl)tetrahydrofuran-2-carboxylate hydrochloride
  • Ethyl 5-(aminomethyl)pyrrolidine-2-carboxylate hydrochloride

Uniqueness

Ethyl 5-(aminomethyl)oxolane-2-carboxylate hydrochloride is unique due to its oxolane ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and specific reactivity patterns, making it valuable for various applications .

Properties

Molecular Formula

C8H16ClNO3

Molecular Weight

209.67 g/mol

IUPAC Name

ethyl 5-(aminomethyl)oxolane-2-carboxylate;hydrochloride

InChI

InChI=1S/C8H15NO3.ClH/c1-2-11-8(10)7-4-3-6(5-9)12-7;/h6-7H,2-5,9H2,1H3;1H

InChI Key

GYFDBOMBPNNQJG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(O1)CN.Cl

Origin of Product

United States

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